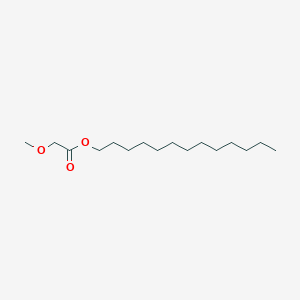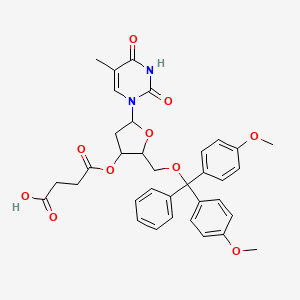
Methoxyacetic acid, tridecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is an ester derived from methoxyacetic acid and tridecanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxyacetic acid tridecyl ester can be synthesized through esterification, a reaction between methoxyacetic acid and tridecanol in the presence of a catalyst. The reaction typically involves heating the carboxylic acid and alcohol with a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible and requires careful control of conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of methoxyacetic acid tridecyl ester follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, with the removal of water to shift the equilibrium towards ester formation. The product is then purified through distillation to obtain the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxyacetic acid tridecyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into methoxyacetic acid and tridecanol in the presence of an acid or base.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation and Reduction: While esters are generally stable, they can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, such as hydrochloric acid.
Transesterification: This reaction requires an alcohol and a catalyst, such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Methoxyacetic acid and tridecanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Methoxyacetic acid tridecyl ester has various applications in scientific research:
Wirkmechanismus
The mechanism of action of methoxyacetic acid tridecyl ester involves its ability to undergo hydrolysis, releasing methoxyacetic acid and tridecanol. Methoxyacetic acid can then interact with various molecular targets and pathways, influencing cellular processes. The ester itself can penetrate biological membranes, making it useful in drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methoxyacetic acid ethyl ester
- Methoxyacetic acid methyl ester
- Methoxyacetic acid butyl ester
Uniqueness
Methoxyacetic acid tridecyl ester is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This longer chain enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications requiring membrane permeability .
Eigenschaften
Molekularformel |
C16H32O3 |
|---|---|
Molekulargewicht |
272.42 g/mol |
IUPAC-Name |
tridecyl 2-methoxyacetate |
InChI |
InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-16(17)15-18-2/h3-15H2,1-2H3 |
InChI-Schlüssel |
CKSSVZRFQQDWTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)




![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)



![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)
